molecular formula C8H7F3O3S B2803453 4-(Trifluoromethyl)phenyl methanesulfonate CAS No. 37903-93-8

4-(Trifluoromethyl)phenyl methanesulfonate

Cat. No. B2803453
CAS RN: 37903-93-8
M. Wt: 240.2
InChI Key: USSPAXCYRHZSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Trifluoromethyl)phenyl methanesulfonate” is a chemical compound with the molecular formula C8H7F3O3S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of compounds similar to “4-(Trifluoromethyl)phenyl methanesulfonate” has been reported in various studies. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis of 3-hydroxybenzo[b]thiophen-2-yl)(4-(trifluoromethyl)phenyl)methanone via a one-pot procedure .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)phenyl methanesulfonate” can be analyzed using various spectroscopic techniques. The molecular formula is C8H7F3O3S, with an average mass of 240.2 Da . The structure of similar compounds has been elucidated through spectroscopic data, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethyl)phenyl methanesulfonate” can be complex and varied. For instance, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)phenyl methanesulfonate” can be determined using various analytical techniques. The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . The flash point is 21 °C / 69.8 °F .

Scientific Research Applications

Selective Hydrolysis and Chemical Reactions

  • Selective Hydrolysis of Methanesulfonate Esters

    The study by Chan, Cox, and Sinclair (2008) explores the pH-dependent hydrolysis of methanesulfonate esters, revealing that altering pH can selectively remove specific esters without affecting the product ester, demonstrating a potential application in chemical synthesis and purification processes (Chan, Cox, & Sinclair, 2008).

  • Reactions with Malondialdehyde and 4-Hydroxyalkenals

    Gérard-Monnier et al. (1998) identified that methanesulfonic acid optimizes yields in chromogenic reactions with malondialdehyde and 4-hydroxyalkenals, useful in lipid peroxidation assays (Gérard-Monnier et al., 1998).

Organic Synthesis and Analytical Chemistry

  • Synthesis of Benzenediazonium Compounds

    Zhu and Desmarteau (1993) discussed the synthesis and decomposition of benzenediazonium compounds involving trifluoromethyl groups, indicating its utility in organic synthesis (Zhu & Desmarteau, 1993).

  • Sulfonation Reactions

    The sulfonation of phenyl methanesulfonate and related compounds was studied by Wit, Woldhuis, and Cerfontain (2010), shedding light on its role in complex organic reactions (Wit, Woldhuis, & Cerfontain, 2010).

Electrochemistry and Materials Science

  • Improving Battery Performance

    Lin et al. (2019) demonstrated that phenyl methanesulfonate enhances the performance of lithium-ion batteries at low temperatures, suggesting applications in energy storage technologies (Lin et al., 2019).

  • Microbial Metabolism and Environmental Impact

    Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, relevant to environmental biogeochemical cycling (Kelly & Murrell, 1999).

Biotechnology and Pharmaceutical Applications

  • Microbial Reduction for Drug Synthesis

    Patel et al. (1993) reported the microbial reduction of a phenyl methane sulfonamide derivative, a process potentially useful in pharmaceutical synthesis (Patel et al., 1993).

  • Synthesis of Pyrrolidines

    Craig, Jones, and Rowlands (2000) described the synthesis of 3-(phenylsulfonyl)pyrrolidines, illustrating the chemical versatility of phenylsulfonate derivatives in medicinal chemistry (Craig, Jones, & Rowlands, 2000).

Catalysis and Industrial Chemistry

  • Catalysis in Alkylbenzene Production

    Luong et al. (2004) used methanesulfonic acid as a catalyst for producing linear alkylbenzenes, highlighting its application in industrial chemistry (Luong et al., 2004).

  • Sulfomethylation of Macrocycles

    The work of van Westrenen and Sherry (1992) on sulfomethylation of macrocycles opens avenues for creating complex chelates, useful in multiple industrial applications (van Westrenen & Sherry, 1992).

Safety and Hazards

“4-(Trifluoromethyl)phenyl methanesulfonate” is considered hazardous. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Future research directions could involve the use of “4-(Trifluoromethyl)phenyl methanesulfonate” as a trifluoromethyl radical precursor . Further studies could also explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPAXCYRHZSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phenyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.